

1-Acetyl-3-(dimethylsulfamoylamino)benzene

CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Acetyl-3-(dimethylsulfamoylamino)benzene
Cat. No.:	B389405

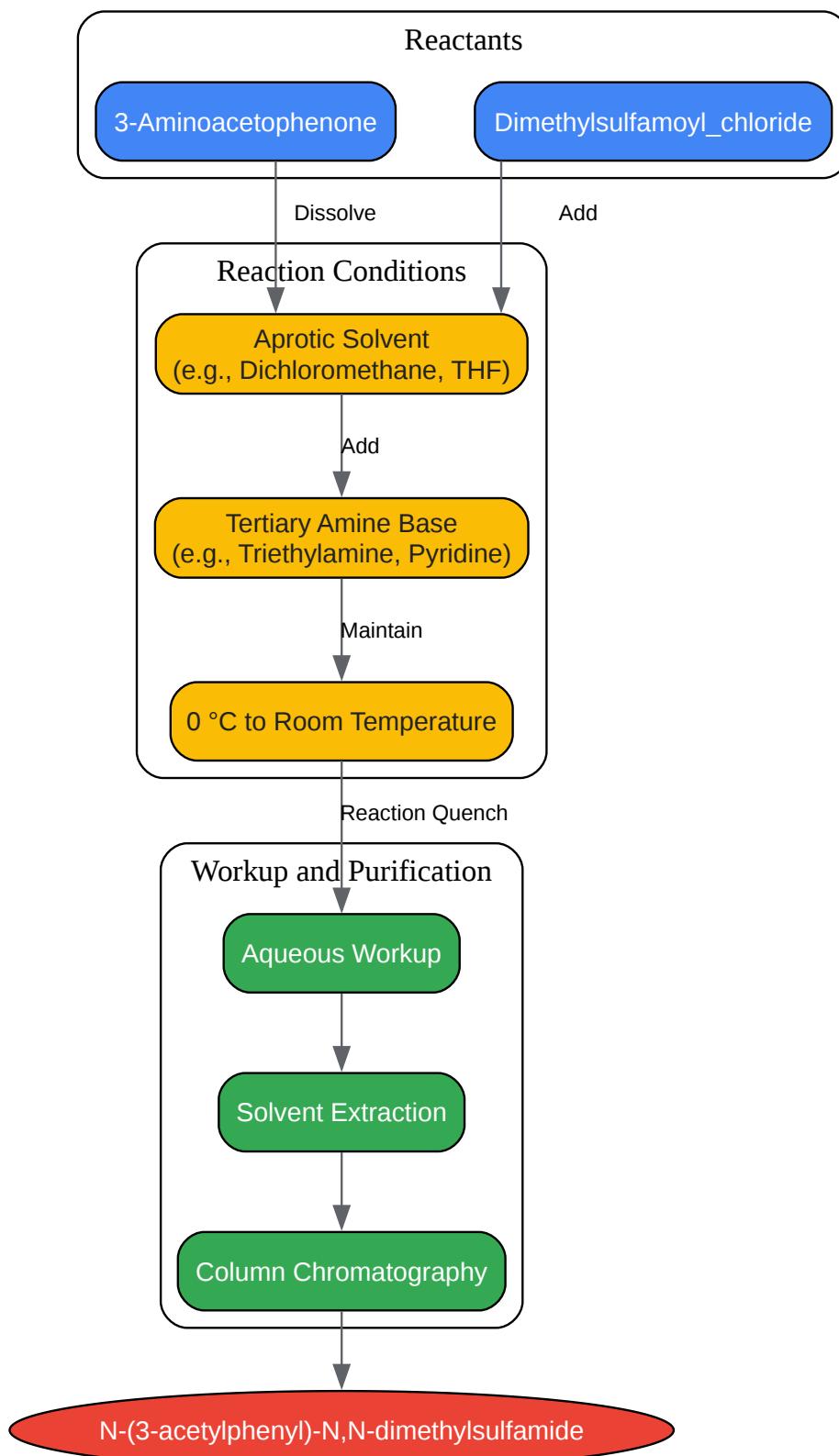
[Get Quote](#)

Technical Dossier: 1-Acetyl-3-(dimethylsulfamoylamino)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical entity provisionally named **1-Acetyl-3-(dimethylsulfamoylamino)benzene**, also known by its systematic name, N'-(3-acetylphenyl)-N,N-dimethylsulfamide. Despite a thorough search of chemical databases and scientific literature, a specific CAS number has not been assigned to this compound, suggesting it may not be a widely synthesized or commercially available substance.

Chemical Identity


While a registered CAS number is not available, the compound's structure can be inferred from its nomenclature. The IUPAC name is likely N-(3-acetylphenyl)-N,N-dimethylsulfamide. This name precisely describes the molecular structure: a dimethylsulfamide group attached to the nitrogen of a 3-aminoacetophenone scaffold.

Identifier	Value
Common Name	1-Acetyl-3-(dimethylsulfamoylamino)benzene
Systematic Name	N'-(3-acetylphenyl)-N,N-dimethylsulfamide
IUPAC Name	N-(3-acetylphenyl)-N,N-dimethylsulfamide
CAS Number	Not Assigned
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃ S
Molecular Weight	242.29 g/mol

Proposed Synthesis Pathway

A plausible synthetic route for N-(3-acetylphenyl)-N,N-dimethylsulfamide would involve the reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride. This is a standard method for the formation of sulfonamides. The reaction would likely proceed via nucleophilic acyl substitution, where the amino group of 3-aminoacetophenone attacks the sulfonyl chloride.

A generalized experimental workflow for this synthesis is proposed below.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Experimental Protocol Considerations

A detailed, validated experimental protocol for the synthesis of N-(3-acetylphenyl)-N,N-dimethylsulfamide is not available in the reviewed literature. However, a general procedure based on known sulfonamide synthesis methodologies would involve the following steps:

- **Reaction Setup:** 3-Aminoacetophenone is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.
- **Addition of Base:** A tertiary amine base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.
- **Addition of Sulfonyl Chloride:** Dimethylsulfamoyl chloride is added dropwise to the stirred solution, maintaining the low temperature.
- **Reaction Monitoring:** The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
- **Purification:** The crude product is purified, typically by column chromatography on silica gel, to yield the final N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Data and Signaling Pathways

Due to the absence of this compound in major chemical and biological databases, there is no available quantitative data regarding its physicochemical properties, biological activity, or involvement in any signaling pathways. Researchers interested in this molecule would need to perform *de novo* synthesis and characterization, followed by biological screening to ascertain its properties and potential applications.

Conclusion

N-(3-acetylphenyl)-N,N-dimethylsulfamide is a chemically well-defined but currently uncharacterized molecule. While its synthesis is theoretically straightforward via the reaction of

3-aminoacetophenone and dimethylsulfamoyl chloride, the lack of a registered CAS number and published data indicates it is not a commonly studied compound. This dossier provides a foundational understanding for researchers who may be interested in synthesizing and exploring the properties of this novel chemical entity. Any further investigation would require primary research to establish its chemical and biological profile.

- To cite this document: BenchChem. [1-Acetyl-3-(dimethylsulfamoylamino)benzene CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b389405#1-acetyl-3-dimethylsulfamoylamino-benzene-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b389405#1-acetyl-3-dimethylsulfamoylamino-benzene-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com